Cas no 882238-93-9 (5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde)
5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1-(4-fluoro-benzyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- SR-01000042987
- AKOS001051777
- 882238-93-9
- SR-01000042987-1
- EN300-05391
- G21660
- Z56912628
- HKB23893
- 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-1-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde
- 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde
-
- Inchi: 1S/C12H10ClFN2O/c1-8-11(7-17)12(13)16(15-8)6-9-2-4-10(14)5-3-9/h2-5,7H,6H2,1H3
- InChI Key: KFJMDXXUQVQFFC-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C(C)=NN1CC1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 252.0465688Da
- Monoisotopic Mass: 252.0465688Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 34.9Ų
5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C380933-50mg |
5-Chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C380933-100mg |
5-Chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C380933-500mg |
5-Chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM458163-1g |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 95%+ | 1g |
$362 | 2023-01-03 | |
| Enamine | EN300-05391-0.05g |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 100% | 0.05g |
$53.0 | 2023-10-28 | |
| Enamine | EN300-05391-0.1g |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 100% | 0.1g |
$83.0 | 2023-10-28 | |
| Enamine | EN300-05391-0.25g |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 100% | 0.25g |
$116.0 | 2023-10-28 | |
| Enamine | EN300-05391-0.5g |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 100% | 0.5g |
$218.0 | 2023-10-28 | |
| Enamine | EN300-05391-1.0g |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 100% | 1g |
$314.0 | 2023-04-29 | |
| Enamine | EN300-05391-2.5g |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
882238-93-9 | 100% | 2.5g |
$614.0 | 2023-10-28 |
5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde Related Literature
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction to 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 882238-93-9)
5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde, identified by its CAS number 882238-93-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, which is renowned for its broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a chloro group, a fluorophenyl moiety, and an aldehyde functionality, contribute to its unique chemical properties and potential applications.
The pyrazole core of 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The introduction of substituents such as the chloro group and the fluorophenyl ring further modulates these properties, making this compound a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its aldehyde functionality at the 4-position of the pyrazole ring. Aldehydes are well-known for their reactivity and ability to participate in various chemical transformations, including condensation reactions with amines to form Schiff bases. These Schiff bases have been widely explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. The combination of the aldehyde group with the pyrazole core in 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde suggests that it may serve as a versatile scaffold for the development of novel bioactive molecules.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The presence of a fluorine atom in the phenyl ring can significantly influence the pharmacokinetic properties of a molecule, including its solubility, metabolic stability, and binding affinity to biological targets. In particular, fluorine atoms can enhance the metabolic stability of drug candidates by preventing oxidative degradation. Additionally, fluorine substitution can improve the binding affinity of a molecule to its target protein, leading to more effective therapeutic outcomes.
The chloro group attached to the pyrazole ring in 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde also plays a crucial role in determining its biological activity. Chloro substituents are commonly found in active pharmaceutical ingredients (APIs) due to their ability to enhance lipophilicity and binding interactions with biological targets. Furthermore, chloro groups can serve as handles for further chemical modifications, allowing for the synthesis of derivatives with tailored pharmacological properties.
In light of these structural features, researchers have been exploring the potential applications of 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde in various therapeutic areas. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression. The aldehyde functionality provides a site for further derivatization, enabling the synthesis of molecules that can selectively target specific cancer-related pathways.
Moreover, the combination of the pyrazole core with fluorinated and chlorinated aromatic rings makes this compound an attractive scaffold for developing anti-inflammatory agents. Inflammation is a key pathological process underlying many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory pathways, compounds like 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde could offer novel therapeutic strategies for these conditions.
Recent research has also explored the potential antimicrobial applications of pyrazole derivatives. The structural features of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Given the growing threat of antibiotic-resistant bacteria, such findings are particularly promising for developing new antimicrobial agents.
The synthesis of 5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the aldehyde group at the 4-position is particularly challenging due to its reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies have made it possible to achieve efficient and scalable synthesis of this compound.
In conclusion,5-Chloro-1-(4-fluorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 882238-93-9) is a structurally complex and biologically potent compound with significant potential in pharmaceutical research and drug development. Its unique combination of functional groups makes it a versatile scaffold for designing novel bioactive molecules with applications in oncology, inflammation management, and antimicrobial therapy. Further studies are warranted to fully elucidate its pharmacological properties and explore its therapeutic potential.
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